![molecular formula C11H10BrN3 B1335999 2-Benzylamino-5-bromopyrimidine CAS No. 38373-55-6](/img/structure/B1335999.png)
2-Benzylamino-5-bromopyrimidine
Overview
Description
2-Benzylamino-5-bromopyrimidine is a compound with the molecular formula C11H10BrN3 . It has a molecular weight of 264.12 g/mol . The IUPAC name for this compound is N-benzyl-5-bromopyrimidin-2-amine .
Molecular Structure Analysis
The InChI string for 2-Benzylamino-5-bromopyrimidine isInChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
. The canonical SMILES string is C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Benzylamino-5-bromopyrimidine has a molecular weight of 264.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 263.00581 g/mol . The topological polar surface area is 37.8 Ų .Scientific Research Applications
Chemical Synthesis and Catalysis 2-Benzylamino-5-bromopyrimidine is a compound with potential applications in the field of chemical synthesis. It is related to the pyranopyrimidine core, which is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated, particularly in terms of the use of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The focus has been on the application of these hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are known for their wide range of applicability in the pharmaceutical field (Parmar, Vala, & Patel, 2023).
Safety and Hazards
The safety data sheet for 2-Benzylamino-5-bromopyrimidine suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound .
Mechanism of Action
Target of Action
It is known that bromopyrimidines, such as 5-bromopyrimidine , are often used in the synthesis of various pharmaceutical compounds, suggesting that they may interact with a wide range of biological targets.
Mode of Action
Bromopyrimidines are generally known to undergo rapid nucleophilic displacement reactions with various nucleophiles . This suggests that 2-Benzylamino-5-bromopyrimidine might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Given the compound’s structural similarity to other bromopyrimidines, it may be involved in similar biochemical pathways .
properties
IUPAC Name |
N-benzyl-5-bromopyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJMYSXXRMYOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408686 | |
Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38373-55-6 | |
Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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